![molecular formula C15H12ClNO3 B6329063 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one CAS No. 169040-40-8](/img/structure/B6329063.png)
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one
Overview
Description
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one is a synthetic compound belonging to the class of indole derivatives. It has a wide range of applications in the fields of science and medicine, including as a drug discovery tool, a pharmaceutical intermediate, and a research tool in biochemistry and physiology.
Scientific Research Applications
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one has a wide range of applications in scientific research. It can be used in drug discovery, as a pharmaceutical intermediate, and as a research tool in biochemistry and physiology. In drug discovery, the compound can be used to identify novel drug targets and to screen for new drug candidates. In biochemistry and physiology, it can be used to study the biochemical and physiological effects of drugs and to analyze the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one is not yet fully understood. However, it is believed to interact with enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. The exact mechanism of action is still being studied and is an area of ongoing research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one are still being studied. However, it is known to have a variety of effects, including an anti-inflammatory effect, an anti-cancer effect, and an anti-fungal effect. It has also been shown to have neuroprotective and antioxidant effects, and to have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable and has a low toxicity level. However, it can be difficult to obtain in pure form, and its mechanism of action is still not fully understood, so it can be difficult to interpret the results of experiments using this compound.
Future Directions
The potential applications of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one are still being explored. Future research could focus on the elucidation of its mechanism of action and the development of more efficient synthesis methods. Additional research could also be done to explore its potential applications in the treatment of neurodegenerative diseases and its potential as an anti-cancer agent. Further research could also be done to explore its potential as a drug discovery tool and to identify novel drug targets.
properties
IUPAC Name |
5-chloro-3-hydroxy-3-(2-methoxyphenyl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-13-5-3-2-4-10(13)15(19)11-8-9(16)6-7-12(11)17-14(15)18/h2-8,19H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWUODCBPPWSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619845 | |
Record name | 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one | |
CAS RN |
169040-40-8 | |
Record name | 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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